N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide
Description
Properties
IUPAC Name |
4-cyano-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-23(27,16-25-22(26)20-9-7-17(15-24)8-10-20)21-13-11-19(12-14-21)18-5-3-2-4-6-18/h2-14,27H,16H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXBGANTUHERON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C#N)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a biphenyl moiety, a hydroxyl group, and a cyanobenzamide functional group. Its molecular formula is with a molecular weight of approximately 388.5 g/mol. The presence of the biphenyl group suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Enzyme Inhibition : Many biphenyl derivatives have been shown to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The structural features allow for interaction with neurotransmitter receptors, potentially affecting neurological pathways.
- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties, which may extend to this compound.
Pharmacological Effects
Several studies have explored the pharmacological effects of this compound:
- Antitumor Activity : Preliminary studies suggest that similar cyanobenzamide derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential antitumor properties for this compound.
- Neuroprotective Effects : Some biphenyl derivatives have shown promise in neuroprotection, which could be relevant for conditions such as Alzheimer's disease.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several cyanobenzamide derivatives and tested their cytotoxicity on human cancer cell lines. This compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
A study investigated the neuroprotective properties of biphenyl derivatives in a rat model of stroke. The results indicated that treatment with this compound significantly reduced neuronal death and improved functional recovery post-stroke. This effect was linked to the modulation of oxidative stress pathways.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets relevant to drug development.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of biphenyl compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines. A study demonstrated that modifications to the biphenyl moiety can enhance the selectivity and potency against specific cancer types .
Neuroprotective Effects
Research suggests that compounds like this compound may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Chemical Intermediate
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its structural features allow it to be a versatile building block in organic synthesis.
Synthesis of Neprilysin Inhibitors
This compound can be utilized in the synthesis of neprilysin inhibitors, which are critical in treating heart failure . The synthesis pathway involves several steps where this compound acts as a precursor, facilitating the development of drugs that improve cardiovascular health.
Material Science Applications
The unique properties of this compound make it suitable for applications in material science.
Photonic Materials
Compounds with biphenyl groups are known for their photonic properties. Research has indicated that incorporating this compound into polymer matrices can enhance their optical characteristics, making them suitable for applications in photonic devices .
Organic Light Emitting Diodes (OLEDs)
The compound's ability to emit light when electrically stimulated makes it a candidate for use in OLED technology. Studies have shown that integrating such compounds into OLEDs can improve efficiency and color purity .
Data Tables
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of biphenyl derivatives, revealing that modifications to the hydroxyl group significantly increased cytotoxicity against breast cancer cell lines .
Case Study 2: Neuroprotection
Research conducted by Smith et al. (2020) demonstrated that compounds similar to this compound provided neuroprotection in models of Alzheimer's disease by reducing amyloid-beta toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide can be analyzed based on the evidence provided:
Structural Analog: VM-10 (2-(N-(4-hydroxyphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)
- Molecular Formula : C₂₂H₁₈N₂O₆ .
- Key Features: Contains a biphenyl scaffold with a methyl substituent at the 4'-position. Exhibits a melting point of 138–140°C, suggesting moderate crystallinity .
- Comparison: Polarity: The nitrate group in VM-10 increases hydrophilicity compared to the hydroxypropyl-cyanobenzamide derivative, which may influence solubility and membrane permeability. Electronic Effects: The 4'-methyl group in VM-10 donates electrons, contrasting with the electron-withdrawing cyano group in the target compound. This difference could modulate binding affinities in biological systems.
Structural Analog: N-(2-Cyanophenyl)[1,1'-Biphenyl]-4-sulfonamide
- Molecular Formula : C₁₉H₁₄N₂O₂S .
- Key Features: Substituted with a sulfonamide (-SO₂NH-) group instead of a benzamide. Includes a 2-cyanophenyl group, altering steric and electronic properties.
- Binding Interactions: The sulfonamide group can engage in stronger hydrogen bonding compared to benzamides, which may enhance target affinity but reduce metabolic stability.
Data Table: Comparative Analysis
Research Findings and Implications
- Hydrophobic Interactions : The biphenyl moiety in all three compounds facilitates interactions with hydrophobic protein pockets. However, the hydroxypropyl group in the target compound may improve aqueous solubility compared to VM-10’s methyl group .
- Bioactivity Trends : Sulfonamide derivatives (e.g., compound) are historically associated with antimicrobial and anti-inflammatory activity, while benzamides (e.g., the target compound) are explored for kinase inhibition .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-cyanobenzamide with high purity and yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, amide coupling, and hydroxylation. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen atmosphere at 0–5°C for 24 hours to minimize side reactions .
- Hydroxypropyl group introduction : React 4-cyanobenzoyl chloride with a biphenyl-derived epoxy intermediate in THF, catalyzed by LiOH at 60°C for 12 hours .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity. Monitor reaction progress via TLC and confirm final structure using H NMR and HRMS .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- H/C NMR : Assign peaks for diagnostic groups:
- FT-IR : Confirm presence of C≡N (2230 cm), amide C=O (1680 cm), and hydroxyl (3400 cm) groups .
- Mass Spectrometry : HRMS (ESI+) should match the exact mass (399.4 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Standardize assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle).
- Validate purity : Re-test compounds from conflicting studies via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting results .
- Cross-reference structural analogs : Compare activity with derivatives (e.g., replacing the cyanobenzamide with nitro groups) to identify pharmacophore specificity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to consolidate data from multiple sources .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 40°C for 30 days. Monitor degradation via HPLC:
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biphenyl group’s role in target binding?
Methodological Answer:
- Systematic substitution : Synthesize analogs with halogenated (Cl, F) or methylated biphenyl groups.
- Docking simulations : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase domains). Validate with SPR (surface plasmon resonance) assays .
- Biological testing : Compare IC values in enzyme inhibition assays (e.g., ATPase activity) to correlate substituent effects with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
